molecular formula C11H9F2NOS B6543682 4-[(2,4-difluorophenoxy)methyl]-2-methyl-1,3-thiazole CAS No. 1880591-68-3

4-[(2,4-difluorophenoxy)methyl]-2-methyl-1,3-thiazole

Cat. No.: B6543682
CAS No.: 1880591-68-3
M. Wt: 241.26 g/mol
InChI Key: OWASWDYYNRDMLV-UHFFFAOYSA-N
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Description

4-[(2,4-Difluorophenoxy)methyl]-2-methyl-1,3-thiazole is an organic compound that features a thiazole ring substituted with a difluorophenoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-difluorophenoxy)methyl]-2-methyl-1,3-thiazole typically involves the reaction of 2,4-difluorophenol with a suitable thiazole precursor. One common method includes the use of a base such as potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with a thiazole derivative under reflux conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Difluorophenoxy)methyl]-2-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenoxy group can participate in electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions can substitute the hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nitronium tetrafluoroborate in sulfuric acid for nitration reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of nitro-substituted derivatives.

Scientific Research Applications

4-[(2,4-Difluorophenoxy)methyl]-2-methyl-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

    Biology: Investigated for its potential as a bioactive compound, particularly in the inhibition of certain enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-[(2,4-difluorophenoxy)methyl]-2-methyl-1,3-thiazole involves its interaction with specific molecular targets. The difluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The thiazole ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)pyridine: Similar in structure due to the presence of the difluorophenyl group, but differs in the heterocyclic ring.

    4-[(2,5-Difluorophenoxy)methyl]phenol: Similar due to the difluorophenoxy group, but differs in the phenolic structure.

    4-[(2,4-Difluorophenoxy)methyl]benzoic acid: Similar due to the difluorophenoxy group, but differs in the carboxylic acid functionality.

Uniqueness

4-[(2,4-Difluorophenoxy)methyl]-2-methyl-1,3-thiazole is unique due to the combination of the thiazole ring and the difluorophenoxy group, which imparts specific electronic and steric properties. This unique structure allows for distinct interactions with biological targets and materials, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-[(2,4-difluorophenoxy)methyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NOS/c1-7-14-9(6-16-7)5-15-11-3-2-8(12)4-10(11)13/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWASWDYYNRDMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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